Cas no 1518211-52-3 (1-(furan-2-yl)cyclopropane-1-carbaldehyde)

1-(furan-2-yl)cyclopropane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 1-(furan-2-yl)cyclopropane-1-carbaldehyde
- EN300-1832676
- 1518211-52-3
-
- インチ: 1S/C8H8O2/c9-6-8(3-4-8)7-2-1-5-10-7/h1-2,5-6H,3-4H2
- InChIKey: AAZKJVODTHFUGA-UHFFFAOYSA-N
- ほほえんだ: O1C=CC=C1C1(C=O)CC1
計算された属性
- せいみつぶんしりょう: 136.052429494g/mol
- どういたいしつりょう: 136.052429494g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
1-(furan-2-yl)cyclopropane-1-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1832676-0.25g |
1-(furan-2-yl)cyclopropane-1-carbaldehyde |
1518211-52-3 | 0.25g |
$1432.0 | 2023-09-19 | ||
Enamine | EN300-1832676-10.0g |
1-(furan-2-yl)cyclopropane-1-carbaldehyde |
1518211-52-3 | 10g |
$6697.0 | 2023-06-02 | ||
Enamine | EN300-1832676-2.5g |
1-(furan-2-yl)cyclopropane-1-carbaldehyde |
1518211-52-3 | 2.5g |
$3051.0 | 2023-09-19 | ||
Enamine | EN300-1832676-0.05g |
1-(furan-2-yl)cyclopropane-1-carbaldehyde |
1518211-52-3 | 0.05g |
$1308.0 | 2023-09-19 | ||
Enamine | EN300-1832676-5.0g |
1-(furan-2-yl)cyclopropane-1-carbaldehyde |
1518211-52-3 | 5g |
$4517.0 | 2023-06-02 | ||
Enamine | EN300-1832676-1.0g |
1-(furan-2-yl)cyclopropane-1-carbaldehyde |
1518211-52-3 | 1g |
$1557.0 | 2023-06-02 | ||
Enamine | EN300-1832676-0.5g |
1-(furan-2-yl)cyclopropane-1-carbaldehyde |
1518211-52-3 | 0.5g |
$1495.0 | 2023-09-19 | ||
Enamine | EN300-1832676-5g |
1-(furan-2-yl)cyclopropane-1-carbaldehyde |
1518211-52-3 | 5g |
$4517.0 | 2023-09-19 | ||
Enamine | EN300-1832676-0.1g |
1-(furan-2-yl)cyclopropane-1-carbaldehyde |
1518211-52-3 | 0.1g |
$1371.0 | 2023-09-19 | ||
Enamine | EN300-1832676-10g |
1-(furan-2-yl)cyclopropane-1-carbaldehyde |
1518211-52-3 | 10g |
$6697.0 | 2023-09-19 |
1-(furan-2-yl)cyclopropane-1-carbaldehyde 関連文献
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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2. Book reviews
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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10. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
1-(furan-2-yl)cyclopropane-1-carbaldehydeに関する追加情報
1-(Furan-2-yl)cyclopropane-1-carbaldehyde (CAS No. 1518211-52-3): A Versatile Building Block in Organic Synthesis
1-(Furan-2-yl)cyclopropane-1-carbaldehyde (CAS No. 1518211-52-3) is a highly specialized organic compound that has garnered significant attention in recent years due to its unique structural features and broad applicability in synthetic chemistry. The compound combines a furan ring with a cyclopropane scaffold, terminated by an aldehyde functional group, making it a valuable intermediate for the construction of complex molecules. Its CAS number 1518211-52-3 is often searched by researchers and chemists looking for reliable sourcing or detailed physicochemical data.
The furan-2-yl moiety in 1-(furan-2-yl)cyclopropane-1-carbaldehyde is particularly noteworthy, as furan derivatives are widely used in pharmaceuticals, agrochemicals, and materials science. This heterocyclic component contributes to the compound's reactivity, enabling it to participate in various cross-coupling reactions, cycloadditions, and nucleophilic additions. Meanwhile, the cyclopropane ring introduces steric constraints and electronic effects that can influence the stereochemical outcomes of reactions, a feature highly sought after in asymmetric synthesis.
In the context of current research trends, 1-(furan-2-yl)cyclopropane-1-carbaldehyde aligns with the growing demand for sustainable chemistry and green synthesis. Researchers are increasingly exploring furan-based compounds as renewable alternatives to petroleum-derived intermediates, given their potential to be sourced from biomass. This compound's aldehyde group further enhances its utility, serving as a handle for further functionalization, such as reductive amination or condensation reactions, which are pivotal in drug discovery and material design.
From an SEO perspective, common queries related to this compound include: "synthesis of 1-(furan-2-yl)cyclopropane-1-carbaldehyde," "applications of furan-cyclopropane hybrids," and "CAS 1518211-52-3 suppliers." Addressing these, the compound is typically synthesized via Pd-catalyzed cross-coupling or cyclopropanation of furan derivatives, methods that are well-documented in peer-reviewed journals. Its applications span flavor and fragrance chemistry, medicinal chemistry (e.g., as a precursor to bioactive molecules), and polymer science, where its rigid structure can impart desirable mechanical properties.
Another hot topic tied to 1-(furan-2-yl)cyclopropane-1-carbaldehyde is its role in click chemistry and bioorthogonal reactions. The aldehyde group can be selectively modified under mild conditions, making it compatible with bioconjugation strategies. This has implications for proteomics and diagnostic probe development, areas experiencing rapid growth due to advancements in personalized medicine. Additionally, the compound's low toxicity profile (when handled appropriately) makes it attractive for biological applications, though thorough safety assessments are always recommended.
For industrial and academic users, the stability and storage conditions of CAS 1518211-52-3 are frequent concerns. The compound should be stored under inert conditions, protected from light and moisture, to prevent degradation of the aldehyde functionality. Analytical techniques like NMR, HPLC, and mass spectrometry are routinely employed to verify its purity, which is critical for reproducibility in synthetic workflows.
In summary, 1-(furan-2-yl)cyclopropane-1-carbaldehyde represents a convergence of structural novelty and practical utility, bridging gaps between traditional organic synthesis and cutting-edge applications. Its keyword-rich profile—spanning furan chemistry, cyclopropane derivatives, and aldehyde reactivity—ensures its relevance in both literature searches and laboratory workflows. As the scientific community continues to prioritize atom-economical and diverse compound libraries, this compound is poised to remain a staple in the toolkit of synthetic chemists.
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